molecular formula C10H13N5O B3060610 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)- CAS No. 56383-11-0

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

カタログ番号: B3060610
CAS番号: 56383-11-0
分子量: 219.24 g/mol
InChIキー: OSNJEIAVBOCVKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. These derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are promising starting molecules for designing potent BRD4 BD inhibitors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . The binding modes of these derivatives have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been determined through crystallography . These derivatives have been found to interact with the bromodomains of BRD4, a protein that recognizes acetylated lysine for epigenetic reading .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are primarily related to their role as bromodomain inhibitors . They have been found to interact with the bromodomains of BRD4, inhibiting their function .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are largely determined by their molecular structure . They have been found to have micromolar IC50 values when used as bromodomain inhibitors .

科学的研究の応用

Pharmacological Potential

  • Hypotension and Heart Rate Activity: Triazolopyridazine derivatives, including 1,2,4-Triazolo(4,3-b)pyridazine, have been shown to lower blood pressure without affecting heart rate in rat studies, suggesting potential cardiovascular applications (Katrusiak et al., 2001).

Chemical Structure and Analysis

  • Crystal Structure and DFT Calculations: The crystal structure of triazole pyridazine derivatives has been characterized, with emphasis on their biological properties such as anti-tumor and anti-inflammatory activity. Advanced techniques like NMR, IR, and mass spectral studies are used for characterization (Sallam et al., 2021).

Therapeutic Applications

  • Antiproliferative Activity: Some triazolopyridazine derivatives exhibit antiproliferative activity against endothelial and tumor cells, suggesting potential therapeutic applications in cancer treatment (Ilić et al., 2011).

Chemical Transformations

  • Ring Transformations in Chemical Synthesis: The compound has been used in various ring transformations, indicating its versatility in chemical synthesis (Kozhevnikov et al., 2005).

Medicinal Chemistry

  • Significance in Heterocyclic Compound Synthesis: In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including 1,2,4-Triazolo(4,3-b)pyridazine, have shown significant importance, highlighting its potential in drug development (Sallam et al., 2021).

Cardiovascular Research

  • Cardiovascular Agent Development: The compound has been explored in the synthesis of cardiovascular agents, particularly those targeting coronary vasodilation and antihypertensive activities (Sato et al., 1980).

Cancer Treatment Research

  • Antitubulin Agents: Triazolopyridazines have been designed as antitubulin agents, indicating their potential role in cancer treatment by disrupting microtubule dynamics in cell division (Xu et al., 2016).

将来の方向性

The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives are likely to involve further exploration of their potential as bromodomain inhibitors . Given their promising initial results, these derivatives could play a significant role in the development of new treatments for various diseases, including cancers .

特性

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-8-11-12-9-2-3-10(13-15(8)9)14-4-6-16-7-5-14/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNJEIAVBOCVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204942
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56383-11-0
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056383110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 4
Reactant of Route 4
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 5
Reactant of Route 5
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-
Reactant of Route 6
Reactant of Route 6
1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-6-(4-morpholinyl)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。